- Palladium nanoparticles immobilized on amphiphilic and hyperbranched polymer-functionalized magnetic nanoparticles: An efficient semi-heterogeneous catalyst for Heck reaction, Applied Organometallic Chemistry, 2017, 31(9),

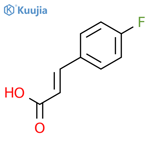

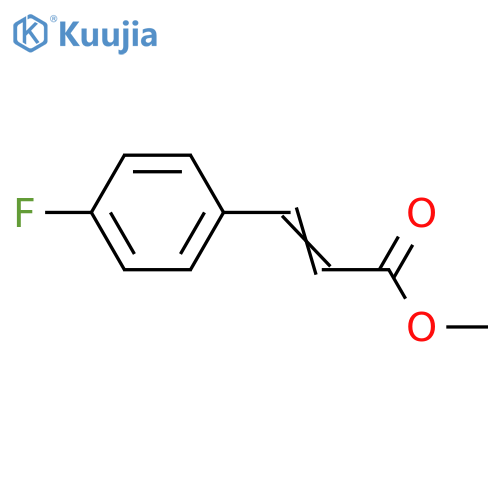

Cas no 96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate)

96426-60-7 structure

商品名:(E)-Methyl 3-(4-Fluorophenyl)acrylate

(E)-Methyl 3-(4-Fluorophenyl)acrylate 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester

- Methyl (2E)-3-(4-fluorophenyl)acrylate

- METHYL 4-FLUOROCINNAMATE,

- Methyl 4-fluorocinnaMate, predoMinantly trans

- Methyl 3-(4-fluorophenyl)-2-propenoate (ACI)

- 3-(4-Fluorophenyl)-2-propenoic acid methyl ester

- 4′-Fluorocinnamic acid methyl ester

- Methyl 4-fluorocinnamate

- Methyl p-fluorocinnamate

- methyl(e)-3-(4-fluorophenyl)acrylate

- (E)-METHYL3-(4-FLUOROPHENYL)ACRYLATE

- CHEMBL1669711

- Methyl (E)-3-(4-fluorophenyl)acrylate

- METHYL-3-(4-FLUOROPHENYL)ACRYLATE

- ALBB-029437

- MFCD00297011

- EN300-364713

- Methyl 4-fluorocinnamate,97%,predomin

- W11678

- Methyl 3-(4-fluorophenyl)prop-2-enoate

- AKOS003202325

- AT29492

- methyl (2E)-3-(4-fluorophenyl)-2-propenoate

- EN300-200370

- CS-0166842

- 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester, (2E)-

- (E)-METHYL 3-(4-FLUOROPHENYL)ACRYLATE

- Methyl 3-(4-Fluorophenyl)Acrylate

- Methyl 4-fluorocinnamate, predominantly trans, 97%

- AS-10511

- CS-0037956

- BDBM50336269

- HSNCAEKOZRUMTB-QPJJXVBHSA-N

- 100891-10-9

- methyl (E)-3-(4-fluorophenyl)prop-2-enoate

- 96426-60-7

- Z18711475

- (E)-Methyl-3-(4-fluorophenyl)acrylate

- methyl (2E)-3-(4-fluorophenyl)prop-2-enoate

- (E)-Methyl 3-(4-Fluorophenyl)acrylate

-

- MDL: MFCD00297011

- インチ: 1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3

- InChIKey: HSNCAEKOZRUMTB-UHFFFAOYSA-N

- ほほえんだ: O=C(C=CC1C=CC(F)=CC=1)OC

計算された属性

- せいみつぶんしりょう: 180.058658g/mol

- ひょうめんでんか: 0

- XLogP3: 2.7

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 3

- どういたいしつりょう: 180.058658g/mol

- 単一同位体質量: 180.058658g/mol

- 水素結合トポロジー分子極性表面積: 26.3Ų

- 重原子数: 13

- 複雑さ: 193

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: ソリッド

- ゆうかいてん: 45-49 °C (lit.)

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c

(E)-Methyl 3-(4-Fluorophenyl)acrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M223653-10mg |

(E)-Methyl 3-(4-Fluorophenyl)acrylate |

96426-60-7 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-200370-0.5g |

methyl 3-(4-fluorophenyl)prop-2-enoate |

96426-60-7 | 90% | 0.5g |

$397.0 | 2023-09-16 | |

| Enamine | EN300-200370-10.0g |

methyl 3-(4-fluorophenyl)prop-2-enoate |

96426-60-7 | 10.0g |

$535.0 | 2023-03-01 | ||

| Enamine | EN300-200370-0.25g |

methyl 3-(4-fluorophenyl)prop-2-enoate |

96426-60-7 | 90% | 0.25g |

$381.0 | 2023-09-16 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228543-5 g |

Methyl 4-fluorocinnamate, predominantly trans, |

96426-60-7 | 5g |

¥745.00 | 2023-07-11 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 592447-5G |

(E)-Methyl 3-(4-Fluorophenyl)acrylate |

96426-60-7 | 97% | 5G |

¥1543.9 | 2022-02-24 | |

| Enamine | EN300-200370-5g |

methyl 3-(4-fluorophenyl)prop-2-enoate |

96426-60-7 | 90% | 5g |

$1199.0 | 2023-09-16 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228543-5g |

Methyl 4-fluorocinnamate, predominantly trans, |

96426-60-7 | 5g |

¥745.00 | 2023-09-05 | ||

| A2B Chem LLC | AB75888-5g |

Methyl 4-fluorocinnamate |

96426-60-7 | 99%(GC) | 5g |

$33.00 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH775-5g |

(E)-Methyl 3-(4-Fluorophenyl)acrylate |

96426-60-7 | 95+% | 5g |

269.0CNY | 2021-07-14 |

(E)-Methyl 3-(4-Fluorophenyl)acrylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Water ; 2 h, 90 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 72 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Preparation of benzo-fused 5-membered heterocycle compounds for prevention and treatment of neurodegenerative diseases, United States, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 4 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- CO2-Promoted and Nickel-Catalyzed Direct Hydroallylation of Terminal Alkynes with Allylic Alcohols: Access to 1,4-Dienes, Organic Letters, 2023, 25(4), 698-702

合成方法 4

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Dimethylformamide ; 3 h, 100 °C

リファレンス

- Enhanced Performance of Palladium Catalyst Confined Within Carbon Nanotubes for Heck Reaction, Catalysis Letters, 2021, 151(11), 3230-3238

合成方法 5

はんのうじょうけん

1.1 -

1.2 Reagents: Thionyl chloride

1.3 Solvents: Ethyl acetate

1.2 Reagents: Thionyl chloride

1.3 Solvents: Ethyl acetate

リファレンス

- Asymmetric syntheses of trans-3,4-disubstituted 2-piperidinones and piperidines, Tetrahedron: Asymmetry, 2001, 12(3), 419-426

合成方法 6

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Palladium , Aluminum magnesium hydroxide Solvents: Dimethylformamide ; 60 min, 100 °C

リファレンス

- Palladium nanoparticles supported on LDH: highly efficient and recyclable heterogeneous catalyst for the Heck reaction, Applied Clay Science, 2023, 232,

合成方法 7

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 1H-Imidazolium, 1-(2-aminoethyl)-3-ethenyl-, bromide (1:1), polymer with diethen… (reaction product with palladium chloride and sodium hydroborate) ; rt; rt → 120 °C; 3 h, 120 °C

リファレンス

- Immobilization of Pd nanoparticles with functional ionic liquid grafted onto cross-linked polymer for solvent-free Heck reaction, Green Chemistry, 2010, 12(1), 65-69

合成方法 8

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 2070913-31-2 Solvents: Dimethylacetamide ; 6 h, 110 °C

リファレンス

- Synthesis of cellulose supported triphenylphosphine-palladium complex catalyst and its catalytic performance in heck coupling reaction, Huaxue Yu Shengwu Gongcheng, 2014, 31(1), 43-46

合成方法 9

はんのうじょうけん

1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ; 6 - 12 h, 110 °C

リファレンス

- Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acids, Chemical Communications (Cambridge, 2022, 58(32), 4993-4996

合成方法 10

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 3 d

リファレンス

- Photodriven Transfer Hydrogenation of Olefins, European Journal of Organic Chemistry, 2014, 2014(33), 7347-7352

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; rt; 1.5 h, rt

1.2 Solvents: Tetrahydrofuran ; 12 h, reflux

1.2 Solvents: Tetrahydrofuran ; 12 h, reflux

リファレンス

- Benzoate derivatives as leukotriene A4 hydrolase and cyclooxygenase double targeted inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Palladium , Stannous chloride ; 4.5 h, 120 °C

リファレンス

- In situ loading of palladium nanoparticles on mica and their catalytic applications, Journal of Colloid and Interface Science, 2010, 353(1), 269-274

合成方法 13

はんのうじょうけん

1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Aluminum chloride , 1-Butyl-3-methylimidazolium chloride , 1H-Imidazolium, 3-butyl-1-methyl-, fluoride (1:1) Solvents: Dichloromethane ; 4 h, 20 °C

リファレンス

- An ionic liquid catalyzed probase method for one-pot synthesis of α,β-unsaturated esters from esters and aldehydes under mild conditions, Green Chemistry, 2017, 19(20), 4838-4848

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, reflux; reflux → 0 °C

1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation, Organic Letters, 2023, 25(14), 2388-2393

合成方法 15

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 3 h, rt

リファレンス

- Preparation method of trans-2-(substituted phenyl)-3-hydroxymethylmorpholine, China, , ,

合成方法 16

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid ; rt; 20 - 24 h, reflux

リファレンス

- Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity, Archiv der Pharmazie (Weinheim, 2018, 351(2),

合成方法 17

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dichloromethane ; 1 h, rt

リファレンス

- An expedient synthesis of new 2-(furoxan-3-yl)thiazolidin-4-one derivatives, ARKIVOC (Gainesville, 2016, (5), 32-49

合成方法 18

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 5-Methyl-1,3-dioxolan-4-one ; 0.5 h, 100 °C

リファレンス

- 1,3-Dioxolane compounds (DOXs) as biobased reaction media, Green Chemistry, 2023, 25(7), 2790-2799

合成方法 19

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 2 h, reflux

リファレンス

- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies, ACS Pharmacology & Translational Science, 2023, 6(1), 181-194

合成方法 20

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt

リファレンス

- Synthesis of novel 1-phenyl-benzopyrrolizidin-3-one derivatives and evaluation of their cytoneuroprotective effects against NMDA-induced injury in PC12 cells, Bioorganic & Medicinal Chemistry, 2022, 59,

(E)-Methyl 3-(4-Fluorophenyl)acrylate Raw materials

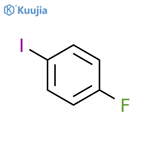

- 1-Fluoro-4-iodobenzene

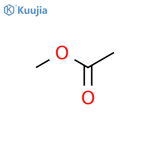

- Methyl acetate

- 4-Fluorocinnamic acid

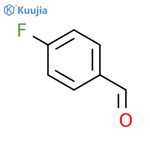

- 4-Fluorobenzaldehyde

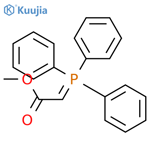

- PHOSPHONIUM, (2-METHOXY-2-OXOETHYL)TRIPHENYL-

- Triethyl phosphonoacetate

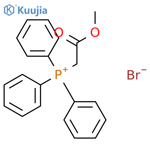

- (Methoxycarbonylmethyl)triphenylphosphonium Bromide

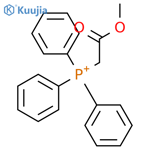

- (Carbomethoxymethylene)triphenylphosphorane

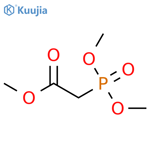

- methyl 2-(dimethoxyphosphoryl)acetate

(E)-Methyl 3-(4-Fluorophenyl)acrylate Preparation Products

(E)-Methyl 3-(4-Fluorophenyl)acrylate 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate) 関連製品

- 91-64-5(Coumarin)

- 92-48-8(6-Methylcoumarin)

- 103-53-7(phenethyl cinnamate)

- 103-36-6(Ethyl cinnamate)

- 104-65-4(Cinnamyl formate)

- 352-03-4(Ethyl 3-(4-fluorophenyl)acrylate)

- 351-46-2(2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester)

- 93-35-6(Umbelliferone)

- 102-37-4(Ethyl caffeate)

- 74325-03-4(Methyl (E)-3-fluorocinnamate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬